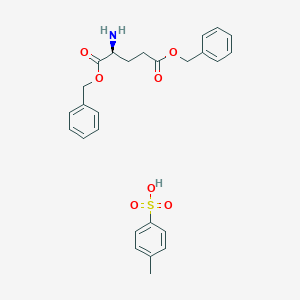

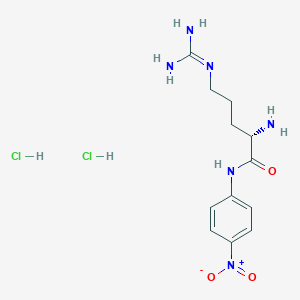

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride

Vue d'ensemble

Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring1. It is a slightly yellow, crystalline material, moderately toxic1. Guanidino groups are functional groups that contain nitrogen and are found in many types of biological molecules.

Synthesis Analysis

The synthesis of 4-nitrophenol can be achieved by the nitration of phenol using dilute nitric acid at room temperature1. The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol1. The synthesis of compounds with guanidino groups can vary widely depending on the specific compound.

Molecular Structure Analysis

4-Nitrophenol shows two polymorphs in the crystalline state. The alpha-form is colorless pillars, unstable at room temperature, and stable toward sunlight. The beta-form is yellow pillars, stable at room temperature, and gradually turns red upon irradiation of sunlight1.Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles23. This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway3.

Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic. It has a melting point of 113 to 114 °C and a boiling point of 279 °C1. It is soluble in water1.Applications De Recherche Scientifique

-

Catalytic Reduction of 4-Nitrophenol

- Scientific Field : Nanotechnology and Catalysis .

- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is used to test the efficiency of synthesized catalytic nanostructured materials .

- Methods of Application : The reaction involves the synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents . The kinetic parameters of the reaction are easily measured through UV–visible spectroscopic techniques .

- Results or Outcomes : The study provides insights into the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .

-

Indirect Radiofluorination of Biomolecules

- Scientific Field : Medicinal Chemistry .

- Application Summary : 4-Nitrophenyl activated esters are used for the indirect radiofluorination of biomolecules . This method is particularly useful for radiolabelling sensitive biomolecules that cannot tolerate harsh radiofluorination conditions .

- Methods of Application : The process involves the use of 4-nitrophenyl (PNP) activated esters to prepare 18 F-labelled acylation synthons in one step . These synthons are then used for the acylation (and thus, radiolabelling) of biomolecules .

- Results or Outcomes : The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

- Powder X-ray Diffraction of 5-Chloro-N-(4-nitrophenyl)pentanamide

- Scientific Field : Crystallography .

- Application Summary : X-ray powder diffraction is a powerful technique used for the characterization of crystalline materials . It provides information on structures, phases, preferred crystal orientations (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects .

- Methods of Application : The process involves the use of X-ray powder diffraction to analyze the crystal structure of 5-Chloro-N-(4-nitrophenyl)pentanamide . The diffraction data are then used to determine various structural parameters .

- Results or Outcomes : The study provides valuable information about the crystal structure of 5-Chloro-N-(4-nitrophenyl)pentanamide .

- Powder X-ray Diffraction of 5-Chloro-N-(4-nitrophenyl)pentanamide

- Scientific Field : Crystallography .

- Application Summary : X-ray powder diffraction is a powerful technique used for the characterization of crystalline materials . It provides information on structures, phases, preferred crystal orientations (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects .

- Methods of Application : The process involves the use of X-ray powder diffraction to analyze the crystal structure of 5-Chloro-N-(4-nitrophenyl)pentanamide . The diffraction data are then used to determine various structural parameters .

- Results or Outcomes : The study provides valuable information about the crystal structure of 5-Chloro-N-(4-nitrophenyl)pentanamide .

Safety And Hazards

4-Nitrophenol is moderately toxic and may form combustible dust concentrations in air4. It is harmful if swallowed, in contact with skin, or if inhaled4. It may cause damage to organs through prolonged or repeated exposure4.

Orientations Futures

The future directions for research on “(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride” would depend on the specific applications of the compound. Given the properties of 4-nitrophenol and guanidino groups, potential areas of interest could include their use in industrial processes, their potential biological activity, and their environmental impact.

Please note that this information is based on the individual components of the compound and may not fully apply to “(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride” as a whole. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMDLFQVOFFHS-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628412 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride | |

CAS RN |

40127-11-5 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.